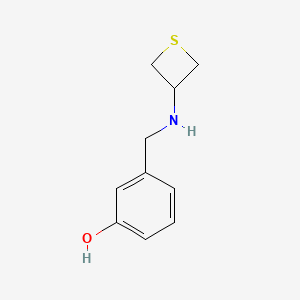
3-((Thietan-3-ylamino)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Thietan-3-ylamino)methyl)phenol is an organic compound that features a thietane ring, an amino group, and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production of thietane derivatives, including 3-((Thietan-3-ylamino)methyl)phenol, often employs large-scale nucleophilic thioetherifications and cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
3-((Thietan-3-ylamino)methyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from the phenol group can be reduced back to phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-((Thietan-3-ylamino)methyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((Thietan-3-ylamino)methyl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The thietane ring’s strained structure makes it a reactive intermediate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Thiiranes: Three-membered sulfur-containing rings that are also reactive intermediates in organic synthesis.
Oxetanes: Four-membered oxygen-containing rings with similar reactivity to thietanes.
Azetidines: Four-membered nitrogen-containing rings used in the synthesis of various heterocyclic compounds.
Uniqueness
3-((Thietan-3-ylamino)methyl)phenol is unique due to its combination of a thietane ring, an amino group, and a phenol group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
3-[(thietan-3-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H13NOS/c12-10-3-1-2-8(4-10)5-11-9-6-13-7-9/h1-4,9,11-12H,5-7H2 |
InChI Key |
IOTJHDKFNDSTHW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















